2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
CAS No.: 1227268-51-0
Cat. No.: VC0088271
Molecular Formula: C15H11N3O2S
Molecular Weight: 297.332
* For research use only. Not for human or veterinary use.
![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile - 1227268-51-0](/images/no_structure.jpg)
Specification
CAS No. | 1227268-51-0 |
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Molecular Formula | C15H11N3O2S |
Molecular Weight | 297.332 |
IUPAC Name | 1-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyridine-4-carbonitrile |
Standard InChI | InChI=1S/C15H11N3O2S/c1-11-9-14-12(10-16)7-8-17-15(14)18(11)21(19,20)13-5-3-2-4-6-13/h2-9H,1H3 |
Standard InChI Key | ODRJCVOGODPHQY-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)C#N |
Introduction
Chemical Structure and Properties
Molecular Structure
Table 1.1: Key Structural Features of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Structural Feature | Description | Function |
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Core Structure | Pyrrolo[2,3-b]pyridine (7-azaindole) | Provides the basic heterocyclic scaffold |
Position 1 Substituent | Phenylsulfonyl group | Modifies reactivity of the pyrrole nitrogen; potential protecting group |
Position 2 Substituent | Methyl group | Contributes to electronic properties; affects conformational preferences |
Position 4 Substituent | Carbonitrile (cyano) group | Electron-withdrawing; potential hydrogen bond acceptor |
Physical and Chemical Properties
The physical and chemical properties of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile are crucial for understanding its behavior in various chemical and biological environments. These properties determine its solubility, stability, reactivity patterns, and potential interactions with biological targets. While experimental data for this specific compound is limited in the available literature, several properties can be inferred from its structure and comparison with similar compounds.
Table 1.2: Physical and Chemical Properties of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
The presence of the phenylsulfonyl group likely enhances the compound's solubility in organic solvents while limiting its water solubility. The carbonitrile group introduces polarity and potentially increases the compound's ability to act as a hydrogen bond acceptor in various interactions. The methyl group at position 2 may influence the electronic distribution within the heterocyclic system and affect its reactivity patterns.
Molecular Descriptors
Molecular descriptors provide standardized representations of the compound's structure, enabling its unambiguous identification in chemical databases and facilitating computational studies of its properties and potential activities. These descriptors are essential tools for structure-based drug design, virtual screening, and cheminformatics analyses.
Table 1.3: Molecular Descriptors of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
The International Chemical Identifier (InChI) provides a standardized text representation of the chemical structure, while the InChIKey serves as a condensed, fixed-length representation that facilitates database searches. The Simplified Molecular Input Line Entry System (SMILES) notation offers a compact string representation of the chemical structure using ASCII characters. These molecular descriptors are invaluable for various computational chemistry applications, including molecular modeling, structure searching, and chemical database queries.
Nomenclature and Identification
IUPAC Naming
The systematic naming of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile follows the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic compounds. The IUPAC nomenclature provides a standardized system for naming chemical compounds based on their structural features and substituent patterns.
The primary IUPAC name for this compound is 1-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyridine-4-carbonitrile . Breaking down this name:
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"1-(benzenesulfonyl)" indicates the benzenesulfonyl (phenylsulfonyl) group attached to position 1 of the heterocyclic system
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"2-methyl" denotes the methyl group at position 2
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"pyrrolo[2,3-b]pyridine" identifies the core bicyclic heterocyclic system
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"4-carbonitrile" specifies the carbonitrile (cyano) group at position 4
Alternative IUPAC-derived names include 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, which is also widely used in chemical databases and literature . The "1H" notation in this alternative name explicitly indicates that position 1 is a nitrogen atom.
Chemical Identifiers
Identifier Type | Value | Source |
---|---|---|
PubChem CID | 121228728 | PubChem |
CAS Registry Number | 1227268-51-0 | PubChem |
DSSTox Substance ID | DTXSID901158502 | PubChem |
The PubChem Compound ID (CID) uniquely identifies the compound in the PubChem database, one of the largest public repositories of chemical information. The Chemical Abstracts Service (CAS) Registry Number provides a unique identifier widely used in scientific literature and chemical regulations. The DSSTox (Distributed Structure-Searchable Toxicity) Substance ID links the compound to toxicological data in the U.S. Environmental Protection Agency's databases.
Synonyms and Alternative Names
2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is known by several synonyms and alternative names in chemical literature and databases. These alternative designations reflect different naming conventions and emphasize various structural aspects of the compound.
Table 2.2: Synonyms and Alternative Names for 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
These diverse names highlight different aspects of the compound's structure, with some emphasizing the core heterocyclic system (7-azaindole) and others focusing on the systematic IUPAC nomenclature. The variety of names can be valuable for comprehensive literature searches and database queries.
Structural Comparison and Relationships
Comparison with Related Compounds
Understanding the structural relationships between 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and similar compounds provides valuable insights into its chemical behavior and potential applications. A comparative analysis reveals key structural similarities and differences that may influence reactivity patterns and biological activities.
Table 3.1: Structural Comparison with Related Compounds
Structural Isomerism
An important structural relationship to consider is that between 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and its isomeric counterpart, 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine. These compounds differ in the fusion pattern of the pyrrole and pyridine rings, resulting in distinct three-dimensional structures and potentially different chemical and biological properties.
In the target compound, the pyrrole and pyridine rings are fused such that positions 2 and 3 of the pyrrole connect to positions b and a of the pyridine, respectively (indicated by the [2,3-b] notation). In contrast, the isomeric compound features a [3,2-b] fusion pattern, where positions 3 and 2 of the pyrrole connect to positions b and a of the pyridine, respectively . This difference in connectivity fundamentally changes the shape of the molecule and the relative positions of the nitrogen atoms, potentially affecting its interactions with biological targets.
Structure-Property Relationships
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The phenylsulfonyl group at N1 position:
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Withdraws electron density from the pyrrole nitrogen
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Increases the acidity of nearby protons
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Enhances stability by preventing oxidation at the pyrrole nitrogen
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Contributes to solubility in organic solvents
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The methyl group at position 2:
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Provides electron-donating effects through inductive mechanisms
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May influence the conformation of the molecule through steric effects
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Can serve as a site for further functionalization
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The carbonitrile group at position 4:
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Acts as a strong electron-withdrawing group
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Serves as a potential hydrogen bond acceptor
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May participate in dipole-dipole interactions
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Could function as a site for further transformations
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The combination of these functional groups creates a unique electronic distribution within the molecule, influencing its reactivity patterns, stability, and potential interactions with biological targets.
Synthetic Considerations
Key Precursors and Reagents
Based on the structure of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, several key precursors and reagents would likely be involved in its synthesis:
Table 4.1: Potential Key Precursors and Reagents for the Synthesis of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Precursor/Reagent | Role in Synthesis | Comments |
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Pyrrolo[2,3-b]pyridine or derivatives | Core structure | Starting material for functionalization |
Benzenesulfonyl chloride | N-sulfonylation | Introduces the phenylsulfonyl group at N1 |
Methylating agents (e.g., methyl iodide, dimethyl sulfate) | Methylation | Introduces the methyl group at position 2 |
Cyanation reagents (e.g., copper cyanide, TMSCN with palladium catalysts) | Cyanation | Introduces the carbonitrile group at position 4 |
Bases (e.g., NaH, K2CO3, triethylamine) | Deprotonation | Facilitates N-sulfonylation and other functionalization steps |
Halogenating agents | Activation | May be needed to activate position 4 for cyanation |
The specific choice of reagents and reaction conditions would depend on factors such as functional group compatibility, selectivity requirements, and scale considerations.
Synthetic Challenges
The synthesis of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile likely presents several challenges that would need to be addressed:
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Regioselectivity: Ensuring selective functionalization at specific positions of the heterocyclic core, particularly for the introduction of the methyl and carbonitrile groups.
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Functional Group Compatibility: Managing potential incompatibilities between various functional groups and reaction conditions throughout the multi-step synthesis.
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Purification: Developing effective purification strategies to isolate the desired product from reaction mixtures containing structurally similar byproducts.
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Scale-up Considerations: Adapting laboratory-scale procedures for larger-scale synthesis, addressing issues related to heat transfer, mixing, and safety.
These challenges would require careful optimization of reaction conditions, selection of appropriate protecting groups, and development of effective purification protocols.
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